molecular formula C18H34N2O14 B15177779 N2,N6-Di-D-gluconoyl-L-lysine CAS No. 94071-02-0

N2,N6-Di-D-gluconoyl-L-lysine

Cat. No.: B15177779
CAS No.: 94071-02-0
M. Wt: 502.5 g/mol
InChI Key: KIKVLMJAIJTXBU-RUGJADPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N2,N6-Di-D-gluconoyl-L-lysine is a synthetic lysine derivative with the molecular formula C18H34N2O14 and is provided for research purposes only . This compound features a lysine backbone with D-gluconoyl moieties attached to both the N2 and N6 amino groups, a structure that may mimic certain natural glycated amino acids or be designed for specific biochemical interactions. Research Applications and Value The specific research applications for this compound are an area of active investigation. Based on its structure, it holds potential research value in several fields: Glycation Research: This compound may serve as a reference standard or model compound in studies investigating advanced glycation end-products (AGEs). The gluconoyl groups are structurally similar to sugar-derived modifications, making it relevant for researching metabolic disorders and age-related diseases . Biomaterial Functionalization: Modified amino acids like this are often explored for creating functionalized peptides or proteins. The multiple hydroxyl groups on the gluconoyl moieties can be used for further chemical conjugation, potentially enabling its use in surface modification or hydrogel formation . Enzyme Substrate Studies: Researchers can utilize this compound to study the activity and specificity of enzymes that process modified lysines, such as dehydrogenases or enzymes involved in novel post-translational modifications like lysine lactylation . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

94071-02-0

Molecular Formula

C18H34N2O14

Molecular Weight

502.5 g/mol

IUPAC Name

(2S)-2,6-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H34N2O14/c21-5-8(23)10(25)12(27)14(29)16(31)19-4-2-1-3-7(18(33)34)20-17(32)15(30)13(28)11(26)9(24)6-22/h7-15,21-30H,1-6H2,(H,19,31)(H,20,32)(H,33,34)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1

InChI Key

KIKVLMJAIJTXBU-RUGJADPBSA-N

Isomeric SMILES

C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of D Gluconoyl Lysine Analogs

In Vitro Chemical Synthesis Approaches for Gluconoyl-Lysine Conjugates

The chemical synthesis of gluconoyl-lysine derivatives involves the formation of an amide bond between the carboxylic acid group of gluconic acid and the amino groups of lysine (B10760008). The presence of two primary amino groups in lysine—the α-amino (N2) and ε-amino (N6) groups—presents a challenge in achieving regioselectivity.

Direct Acylation Reactions with D-Glucono-1,5-lactone or Related Precursors

Direct acylation of lysine with an activated form of gluconic acid, such as D-glucono-1,5-lactone, is a potential route for synthesis. D-glucono-1,5-lactone is an intramolecular ester (a lactone) of D-gluconic acid and can react with nucleophiles like the amino groups of lysine.

In biological systems, a similar reaction occurs non-enzymatically where the metabolite 6-phospho-glucono-1,5-lactone, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, can spontaneously react with the free N-termini of proteins. nih.govgoogle.comresearchgate.net This process, known as gluconoylation, highlights the reactivity of the lactone. The reaction is highly selective for the N-terminus over the ε-amino group of lysine side chains in proteins. nih.gov The proposed mechanism involves the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the lactone ring, leading to the opening of the ring and the formation of an amide bond. researchgate.net

For the synthesis of N2,N6-Di-D-gluconoyl-L-lysine, a direct reaction of L-lysine with an excess of D-glucono-1,5-lactone under suitable conditions could theoretically lead to the desired di-substituted product. However, controlling the reaction to achieve di-substitution without significant side products or a mixture of mono-substituted isomers would be challenging. The reaction conditions, such as pH, temperature, and stoichiometry, would need to be carefully optimized.

It has been noted that the extent of glycation reactions is dependent on the number of reactive ε-amino groups of lysine residues in a protein. nih.govresearchgate.net While N-terminal gluconoylation is favored in proteins, the modification of internal lysine residues has also been observed, particularly in the absence of an N-terminal tag. google.com

Regioselective Functionalization of Lysine Amino Groups

To overcome the challenge of non-specific acylation, regioselective functionalization of the N2 and N6 amino groups of lysine is crucial. This is typically achieved through the use of protecting groups. The differential reactivity of the α- and ε-amino groups can also be exploited. The pKa of the α-amino group is generally lower than that of the ε-amino group, meaning it is less protonated at a given pH and therefore more nucleophilic.

A common strategy involves the protection of one amino group while the other is selectively acylated. For instance, to synthesize an N6-acyl lysine derivative, the α-amino group can be protected with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.gov Following the acylation of the free ε-amino group, the protecting group on the α-amino group can be removed.

Conversely, for N2-acylation, the ε-amino group would need to be protected. The synthesis of Nα-acylation lysine-based derivatives has been achieved by first forming α-amino-ε-caprolactam from L-lysine, followed by acylation of the α-amino group and subsequent hydrolysis of the lactam. nih.gov This method avoids the need for traditional protection and deprotection steps for the ε-amino group.

Computational methods can also aid in predicting the regioselectivity of lysine modification. The lysine residue with the lowest pKa is often the kinetically favored site for modification at a slightly basic pH. researchgate.net

Methodologies for Creating Specific N2- and N6-Modified Lysine Derivatives

The synthesis of specifically di-substituted lysine derivatives like this compound would likely involve a multi-step process with careful selection of protecting groups.

A plausible synthetic route could be:

Protection of the Carboxyl Group: The carboxylic acid of L-lysine would first be protected, for example, as a methyl or benzyl (B1604629) ester, to prevent its participation in side reactions.

Di-acylation: The di-protected lysine would then be reacted with an activated form of D-gluconic acid. D-glucono-1,5-lactone or an acyl chloride derivative of gluconic acid (with its hydroxyl groups protected) could be used as the acylating agent. The reaction would be carried out in the presence of a base to deprotonate the amino groups.

Deprotection: Finally, all protecting groups would be removed to yield the final product, this compound.

The synthesis of various N-protected lysine N-carboxyanhydrides (NCAs) has been reported, which are valuable intermediates in polypeptide synthesis. nih.govmdpi.com These methods demonstrate the feasibility of manipulating the amino groups of lysine for specific modifications. For example, Nε-protected-L-lysine NCAs have been synthesized and polymerized. nih.gov

The table below summarizes different protecting groups used in lysine chemistry, which are essential for the regioselective synthesis of derivatives.

Protecting GroupAbbreviationCleavage ConditionsTarget Amino Group
tert-ButyloxycarbonylBocAcidic conditions (e.g., TFA)Nα or Nε
BenzyloxycarbonylCbzCatalytic hydrogenationNα or Nε
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)Nα or Nε

Chemoenzymatic and Biosynthetic Routes for Lysine Modification (Broader Context)

Beyond traditional chemical synthesis, chemoenzymatic and biosynthetic approaches offer powerful alternatives for creating modified lysine derivatives, often with high specificity and under milder conditions.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts. Hydrolases, such as lipases and proteases, are commonly used to catalyze the formation of amide bonds. nih.gov For instance, lipases have been shown to preferentially acylate the ε-amino group of lysine. nih.gov The enzyme papain has also been used as a catalyst for the chemoenzymatic polymerization of L-lysine derivatives. google.com

A key advantage of chemoenzymatic methods is that they can often proceed without the need for protecting reactive side-chain functional groups, leveraging the inherent substrate specificity of the enzyme. ontosight.ai However, these methods may require the use of activated substrates, such as amino acid esters. ontosight.ai

The table below provides examples of enzymes used in the chemoenzymatic modification of lysine.

EnzymeEnzyme ClassType of ModificationReference
LipaseHydrolaseNε-acylation nih.gov
PapainProteasePolymerization of lysine derivatives google.com
Lysine N-acetyltransferaseTransferaseNε-acetylation hmdb.ca

Biosynthetic routes involve the use of living organisms or their cellular machinery to produce modified amino acids. In some microorganisms, the biosynthesis of certain amino acids is interconnected with pathways that can be engineered to produce novel derivatives. nih.gov For example, the metabolism of Escherichia coli can be engineered to suppress the post-translational gluconoylation of recombinant proteins by overexpressing the enzyme 6-phosphogluconolactonase. nih.govresearchgate.net This demonstrates the potential to control gluconoylation at a biological level.

Furthermore, the biosynthesis of amino acids like lysine originates from central metabolic intermediates such as aspartate, which is derived from oxaloacetate in the TCA cycle. libretexts.org By manipulating these upstream pathways, it may be possible to direct the synthesis towards modified lysine structures. The biosynthesis of N-epsilon-acetyl-L-lysine from L-lysine and acetyl-CoA is a naturally occurring process catalyzed by lysine N-acetyltransferases. hmdb.ca This highlights the existence of enzymatic machinery for lysine acylation in nature, which could potentially be harnessed for the production of other acylated lysine derivatives.

Biosynthesis and Metabolic Origins of Protein D Gluconoylation

Role of the Pentose (B10789219) Phosphate (B84403) Pathway in D-Gluconoylation Precursor Formation

The pentose phosphate pathway (PPP) is a fundamental process in cellular metabolism that runs parallel to glycolysis. nih.gov It is responsible for producing essential molecules for various cellular functions, including nucleotide and amino acid biosynthesis, as well as providing reducing power in the form of NADPH to combat oxidative stress. nih.govfrontiersin.org The oxidative branch of the PPP converts glucose 6-phosphate into ribulose 5-phosphate, generating NADPH in the process. nih.govnih.gov It is within this oxidative phase that the precursor for D-gluconoylation is formed.

The initial step of the oxidative pentose phosphate pathway is the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone (6-PGLac), a reaction catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). nih.govwikipedia.org This lactone is an intermediate in the pathway and is subsequently hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (PGL). wikipedia.orgnih.gov

However, in some organisms, such as certain strains of Escherichia coli like BL21(DE3) used for recombinant protein production, there can be an accumulation of 6-PGLac. nih.gov This accumulation is often attributed to the absence or low activity of the PGL enzyme. nih.gov The accumulated 6-PGLac is a potent electrophile and can react non-enzymatically with cellular components, including proteins. wikipedia.orgnih.gov While the δ-isomer of 6-PGLac is the direct product of the G6PD reaction, it can undergo intramolecular rearrangement to form the more stable γ-isomer if it accumulates. wikipedia.orgnih.gov This γ-form is not a substrate for PGL and its formation represents a loss of glucose resources for the cell. wikipedia.org

The concentration of glucose in the cell culture medium can significantly influence the metabolic flux through glycolysis and the pentose phosphate pathway. High glucose concentrations, often used in industrial fermentation and cell culture, can lead to an increased production of glucose-6-phosphate. nih.govscientificbio.com This, in turn, can drive a higher flux into the pentose phosphate pathway, potentially leading to a greater accumulation of 6-PGLac, especially in cells with limited PGL activity. nih.govnih.gov While standard cell culture media often contain glucose levels analogous to pre-diabetic or diabetic conditions, studies have shown that such high concentrations can have various effects on cell physiology, including proliferation and differentiation. nih.govscientificbio.comnih.gov The link between high glucose levels and increased 6-PGLac underscores the importance of media composition in controlling unwanted protein modifications during recombinant protein production. nih.govnih.gov

Mechanisms of Non-Enzymatic Glycation and Adduct Formation on Lysine (B10760008)

The accumulation of the reactive metabolite 6-PGLac creates an environment ripe for non-enzymatic reactions with proteins. This process, a form of glycation, primarily targets the nucleophilic side chains of amino acids, with lysine being a common site of modification.

The electrophilic nature of 6-PGLac allows it to directly react with the primary amino groups of lysine residues on proteins. wikipedia.orgnih.gov This acylation reaction results in the formation of a stable amide bond, covalently attaching a 6-phosphogluconoyl group to the protein. This initial modification leads to a characteristic mass increase of 258 Daltons (Da) in the modified protein. nih.govnih.gov This mass shift is a key indicator of phosphogluconoylation and has been observed in various proteins, particularly those expressed recombinantly in E. coli. nih.govnih.gov

Following the initial phosphogluconoylation event, the attached 6-phosphogluconoyl group can undergo dephosphorylation. This reaction is often carried out by host cell phosphatases. nih.govnih.gov The removal of the phosphate group from the adduct results in the formation of a gluconoyl adduct. This second step is characterized by a net mass increase of 178 Da from the original unmodified protein. nih.govnih.gov The conversion from the +258 Da adduct to the +178 Da adduct has been confirmed by treating the modified protein with phosphatase, which leads to the corresponding mass shift. nih.gov

Modification Step Adduct Formed Mass Shift (Da)
Initial Reaction6-Phosphogluconoyl Adduct+258
DephosphorylationGluconoyl Adduct+178

Cellular Contexts Exhibiting D-Gluconoylation

D-gluconoylation has been primarily observed and studied in the context of recombinant protein production in Escherichia coli, particularly in strains like BL21(DE3) that are known to have low or absent phosphogluconolactonase (PGL) activity. nih.gov This enzymatic deficiency leads to the accumulation of the reactive precursor, 6-PGLac. nih.gov The modification has been detected on various heterologously expressed proteins, including therapeutic proteins, often affecting their quality and heterogeneity. nih.gov For instance, gluconoylation has been reported in human interleukin-18 expressed in E. coli BL21 strains. google.com The extent of this modification can be influenced by cellular stress conditions, such as growth in minimal medium and high-level expression of the heterologous protein. google.com While extensively studied in prokaryotes used for protein production, the underlying mechanism of non-enzymatic glycation by reactive metabolites suggests that similar modifications could potentially occur in other cellular contexts where such metabolites might accumulate. nih.gov

Occurrence in Recombinant Proteins Expressed in Escherichia coli

Gluconoylation is a frequently observed non-enzymatic post-translational modification in recombinant proteins expressed in Escherichia coli. nih.govnih.gov This chemical alteration is particularly prevalent in proteins that have an N-terminal histidine-tag. nih.govresearchgate.net The modification event is not catalyzed by an enzyme but occurs spontaneously through the reaction of a reactive metabolite with free amino groups on the protein. nih.gov

The origin of this modification lies within the pentose phosphate pathway of the host bacterium. nih.gov A metabolic intermediate, 6-phosphogluconolactone, acts as a potent electrophile and reacts with the free N-termini of expressed proteins. nih.govnih.gov This initial reaction forms a phosphogluconoyl moiety, which is then typically dephosphorylated by native E. coli phosphatases to leave a gluconoyl group attached to the protein's N-terminus. nih.gov

Several factors have been identified that influence the frequency and extent of this modification. The choice of E. coli strain is critical; the BL21(DE3) strain, one of the most common hosts for protein expression, naturally accumulates 6-phosphogluconolactone because it lacks the enzyme 6-phosphogluconolactonase (PGL). nih.govnih.gov This enzymatic deficiency leads to higher intracellular concentrations of the reactive lactone, thereby increasing the incidence of gluconoylation. nih.gov Furthermore, culture conditions play a significant role. Expression in M9 minimal medium, which has a high glucose concentration, results in a greater degree of gluconoylation compared to expression in a rich medium like Luria-Bertani (LB). nih.gov For instance, the protein CCL2 showed 45% gluconoylation when expressed in M9 minimal medium, compared to 25% in LB medium. nih.gov

The N-terminal sequence of the recombinant protein also affects the likelihood of modification. Proteins with N-terminal poly-histidine stretches are often significantly gluconoylated. nih.gov This is thought to be because the imidazole (B134444) groups of the histidine residues can act as base catalysts, promoting the reaction. nih.gov Research has shown that engineering the host to overexpress a PGL enzyme can effectively suppress this unwanted modification, highlighting a successful metabolic engineering strategy to improve the homogeneity of recombinant therapeutic proteins. nih.gov

FactorInfluence on GluconoylationDescriptionReferences
E. coli Strain High incidence in BL21(DE3)The BL21(DE3) strain lacks 6-phosphogluconolactonase, leading to the accumulation of the reactive precursor 6-phosphogluconolactone. nih.gov, nih.gov
Culture Medium Higher in M9 minimal mediumHigh glucose concentration in M9 medium leads to higher levels of 6-phosphogluconolactone compared to rich media like LB. nih.gov, researchgate.net
N-terminal Sequence Enhanced by His-tagsN-terminal poly-histidine tags appear to catalyze the gluconoylation reaction. nih.gov, researchgate.net
Metabolic Engineering Suppressed by PGL overexpressionIntroducing a functional phosphogluconolactonase (PGL) gene hydrolyzes the lactone, preventing the modification. nih.gov

Evidence of Internal Lysine Residue Gluconoylation

The name of the compound N2,N6-Di-D-gluconoyl-L-lysine implies that gluconoylation can occur on both the alpha-amino (N2) and epsilon-amino (N6) groups of a lysine residue. While modification of the N-terminal alpha-amino group is well-documented, the modification of the internal epsilon-amino group of lysine side chains is less clear.

Non-enzymatic glycation reactions, in general, are known to occur with free amino groups, which includes both the α-amino group at a protein's N-terminus and the ε-amino group of lysine residues within the protein sequence. nih.gov The ε-amino groups of lysine are often involved in these spontaneous reactions with reactive carbonyl species derived from sugars. nih.govnih.gov This suggests a theoretical potential for internal lysine residues to be modified by reactive lactones like 6-phosphogluconolactone. nih.gov The role of the PGL enzyme is understood to be the rapid hydrolysis of these lactones, which prevents them from forming amides with basic amino acids such as lysine. nih.gov

However, direct experimental evidence for the gluconoylation of internal lysine residues is scarce. In fact, studies investigating the specificity of this modification have found it to be highly selective for the N-terminus. nih.gov One study that treated a model protein with gluconic acid δ-lactone reported that modification occurred exclusively at the N-terminus and not on the ε-amino groups of the protein's lysine side chains. nih.gov This high selectivity for the N-terminal amine over the lysine side-chain amine contrasts with the broader reactivity seen in other forms of non-enzymatic glycation. nih.gov

Therefore, while the chemical principles of glycation suggest that internal lysine residues are potential targets for modification, current research indicates that gluconoylation in recombinant proteins is predominantly, if not exclusively, an N-terminal event. nih.gov The discrepancy may be due to factors like the local chemical environment, protein accessibility, and the specific reactivity of 6-phosphogluconolactone compared to other glycating agents.

Advanced Analytical Characterization of D Gluconoyl Lysine Adducts

Mass Spectrometry (MS) Applications in D-Gluconoylation Research

Mass spectrometry is a cornerstone in the study of post-translational modifications (PTMs), offering high sensitivity and specificity for the detection and characterization of modified proteins and peptides.

High-resolution liquid chromatography-mass spectrometry (LC/MS) is a pivotal technique for the identification and quantification of D-gluconoyl-lysine adducts. The process typically begins with the proteolytic digestion of the protein of interest into smaller peptides. These peptides are then separated using liquid chromatography, which resolves the complex mixture based on properties like hydrophobicity, before introduction into the mass spectrometer. rjsocmed.com

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy. This allows for the confident identification of peptides modified with one or more gluconoyl groups by detecting the characteristic mass shift. For quantitative analysis, stable isotope dilution mass spectrometry is often employed. nih.govnih.gov In this approach, a known amount of an isotopically labeled internal standard, such as a peptide containing a heavy isotope-labeled lysine (B10760008), is added to the sample. nih.gov The ratio of the signal intensity of the native gluconoylated peptide to that of the internal standard allows for precise quantification. nih.govrsc.org Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a robust platform for these quantitative studies, ensuring accuracy and reproducibility. rsc.orgresearchgate.net

A key aspect of D-gluconoylation research is the ability to detect and distinguish between different but related modifications. The addition of a gluconoyl group to a lysine residue results in a specific mass increase of 178 Da. A related modification, phosphogluconoylation, involves the addition of a phosphogluconoyl group, leading to a mass increase of 258 Da.

High-resolution mass spectrometry can readily differentiate between these two modifications based on their distinct mass shifts. This capability is crucial for understanding the specific modification state of a protein, as the presence of a phosphate (B84403) group can significantly alter its biochemical properties.

ModificationMass Shift (Da)
Gluconoyl+178
Phosphogluconoyl+258

Pinpointing the exact location of a gluconoyl modification on a peptide or protein is critical for understanding its functional consequences. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose. creative-proteomics.comnih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) that exhibits the characteristic mass shift of gluconoylation is isolated and then fragmented. nih.gov

Several fragmentation techniques can be employed, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD). youtube.com

Collision-Induced Dissociation (CID): This method involves colliding the precursor ion with an inert gas, which causes fragmentation primarily at the peptide backbone, generating a series of b- and y-type fragment ions. nih.gov By analyzing the m/z values of these fragment ions, the amino acid sequence of the peptide can be reconstructed. A mass shift of 178 Da on a specific b- or y-ion indicates the location of the gluconoyl moiety on the corresponding amino acid residue. nih.gov

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for localizing labile PTMs, as it tends to preserve the modification on the side chain while cleaving the peptide backbone, producing c- and z-type ions. youtube.comnih.gov This technique is advantageous for preventing the loss of the gluconoyl group during fragmentation, thus providing clearer data for site assignment. nih.gov

By carefully analyzing the fragmentation patterns produced by these methods, researchers can confidently assign the specific lysine residue(s) that are gluconoylated. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural and dynamic information about molecules in solution. It is a powerful complementary technique to mass spectrometry for the characterization of D-gluconoyl-lysine adducts.

The complete assignment of proton (¹H) and carbon-13 (¹³C) chemical shifts is essential for the unambiguous identification and structural characterization of the gluconoyl modification by NMR. These assignments serve as a unique "fingerprint" for the modification.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2'4.1472.5
H3'3.7172.4
H4'3.8174.1
H5'3.7572.1
H6'a3.7663.7
H6'b3.67

Data sourced from studies on N-terminal gluconoyl modifications.

NMR spectroscopy is uniquely suited for monitoring chemical reactions and dynamic processes in real-time. Studies have shown that the amide bond linking the gluconoyl group to the lysine residue can undergo hydrolysis over time. This process can be directly observed using NMR.

By acquiring a series of NMR spectra over time, researchers can monitor the disappearance of the characteristic signals corresponding to the gluconoyl adduct and the simultaneous appearance of new signals corresponding to the free gluconate and the unmodified lysine residue. This allows for the study of the stability of the gluconoyl-lysine linkage under different conditions, such as pH and temperature, providing valuable information about the chemical properties of this modification.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation and analysis of complex mixtures, making it indispensable for studying D-gluconoyl-lysine adducts. This method is frequently coupled with mass spectrometry (MS), which provides high sensitivity, selectivity, and robustness for the structural characterization and quantification of individual glycation products. nih.gov

Reverse-Phase HPLC Method Development for Gluconoyl-Lysine Species

Reverse-phase HPLC (RP-HPLC) is a primary mode of chromatography used for the analysis of gluconoyl-lysine compounds. The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Method development for these species involves the systematic optimization of the stationary phase, mobile phase composition, and gradient elution to achieve sufficient resolution.

A specific reverse-phase HPLC method for N2-D-Gluconoyl-L-lysine can utilize a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com C18 columns are commonly employed as the stationary phase. The mobile phase composition is critical; typically, it consists of an aqueous component (often with 0.1% formic acid) and an organic solvent like acetonitrile. acs.org A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to separate compounds with a range of polarities effectively. For detection, UV detectors set at a low wavelength, such as 214 nm, can be used, though coupling with mass spectrometry offers superior specificity and sensitivity. nih.gov

Table 1: Representative RP-HPLC Method Parameters for Gluconoyl-Lysine Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid acs.org
Mobile Phase B Acetonitrile with 0.1% Formic Acid acs.org
Gradient Linear gradient from 5% to 95% B
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection UV at 214 nm or Tandem Mass Spectrometry (MS/MS) nih.gov
Injection Volume 5 - 20 µL acs.orgnih.gov

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including enhanced resolution, greater sensitivity, and much faster analysis times. nih.govrsc.orgnih.govresearchgate.net These improvements are achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. The application of UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), has become a state-of-the-art method for the analysis of advanced glycation end-products (AGEs). nih.govrsc.orgnih.govresearchgate.net

This powerful combination allows for the accurate, precise, and sensitive quantification of specific modified lysines, even when they are present at low concentrations within complex biological matrices. nih.govrsc.orgnih.govresearchgate.net For instance, UPLC-MS/MS methods have been developed to reliably quantify Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) in blood samples. nih.govrsc.orgnih.govresearchgate.net Such methods often employ reverse-phase columns (e.g., High Strength Silica T3) and can utilize ion-pair chromatography to effectively separate the target compounds. nih.gov The enhanced resolution of UPLC is crucial for separating isomeric and closely related glycation adducts, providing a more detailed and accurate profile of lysine modifications.

Table 2: Comparison of Typical HPLC and UPLC Characteristics
ParameterConventional HPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Dimensions (ID x L) 4.6 mm x 150-250 mm2.1 mm x 50-150 mm
Operating Pressure 2000-6000 psi6000-15000 psi
Typical Run Time 30-60 min5-15 min
Resolution GoodExcellent

Integration of Multi-Omics Techniques for Comprehensive Profiling of Modified Lysines

A comprehensive understanding of the landscape of lysine glycation requires the integration of multiple high-throughput "omics" technologies. This multi-omics approach combines proteomics, metabolomics, and other fields to build a holistic picture of how modifications like N2,N6-Di-D-gluconoyl-L-lysine impact biological systems.

Proteomics, the large-scale study of proteins, is central to this effort. Mass spectrometry-based "bottom-up" proteomics is a common strategy, where proteins are enzymatically digested into peptides before analysis by LC-MS/MS. nih.govproquest.com This allows for the identification of specific glycation sites on proteins. nih.gov To enhance the detection of low-abundance glycated peptides, enrichment strategies such as boronate affinity chromatography can be employed to isolate them from the complex peptide mixture prior to MS analysis. uco.es

Metabolomics, the study of small molecules, provides complementary information by profiling metabolites that may be precursors to glycation (e.g., reducing sugars) or may be altered as a consequence of protein glycation. The combination of these datasets can reveal correlations between specific protein modifications and changes in metabolic pathways. The term "AGEomics" has been used to describe the specialized field focusing on the comprehensive analysis of advanced glycation end-products, often utilizing stable isotopic dilution analysis with LC-MS/MS for robust quantification. mdpi.comresearchgate.net The integration of these large and complex datasets relies heavily on advanced bioinformatic tools to identify meaningful biological connections and functional consequences of lysine modifications.

Table 3: Role of Different Omics Techniques in Modified Lysine Profiling
Omics FieldPrimary TechnologyInformation Provided
Proteomics Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identifies specific proteins that are glycated and pinpoints the exact lysine residue modification sites. nih.gov
Metabolomics Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Quantifies levels of reducing sugars and other metabolites involved in the glycation process.
Transcriptomics RNA-Sequencing (RNA-Seq)Measures changes in gene expression that may result from or contribute to glycation stress.
Bioinformatics Computational Algorithms and SoftwareIntegrates and analyzes large datasets from different omics platforms to model biological pathways and networks.

Biochemical and Molecular Mechanisms of D Gluconoylation Impact on Biomolecules

Consequences of D-Gluconoylation on Protein Structural Integrity and Stability

The presence of gluconoylation can be a significant hurdle in the determination of a protein's crystal structure. The modification may adversely affect the ability of a protein to form well-ordered crystals, which is a prerequisite for X-ray crystallography. google.com The heterogeneity introduced by gluconoylation, where a population of protein molecules may exist with varying degrees of modification, can inhibit the formation of a regular crystal lattice.

Furthermore, the process of protein crystallization itself can be influenced by the modification of lysine (B10760008) residues. Research has shown that substituting lysine with arginine, which has similar physicochemical properties but a different side-chain geometry, can systematically enhance a protein's propensity to crystallize. biorxiv.org This suggests that the specific nature of the amino acid at these surface-exposed positions is critical for forming the intermolecular contacts necessary for crystallization. biorxiv.org Difficulties in obtaining high-purity, homogenous protein samples, a prerequisite for crystallization, are often encountered with proteins prone to modifications like gluconoylation. mdpi.com

Factor Effect of D-Gluconoylation on Protein Crystallization References
Protein Homogeneity Introduces heterogeneity, impeding the formation of a uniform crystal lattice. google.com
Intermolecular Contacts May interfere with the specific protein-protein contacts required for crystal packing. biorxiv.org
Sample Purity Can lead to difficulties in obtaining the highly pure and homogenous protein samples needed for successful crystallization trials. mdpi.com

The attachment of gluconoyl groups, a type of glycosylation, can significantly impact protein conformation and the dynamics of protein folding. researchgate.netnih.gov The addition of these polysaccharide chains enhances the thermal stability of the protein. nih.gov This stabilization effect is often proportional to the number of attached glycan chains and is largely due to the destabilization of the unfolded state rather than the stabilization of the folded state. nih.gov

The bulky nature of the gluconoyl groups restricts the conformational space available to the unfolded polypeptide chain, forcing it to adopt more extended conformations and preventing the formation of residual structures. nih.govnih.gov This entropic restriction makes the unfolded state less thermodynamically favorable, thereby promoting the transition to the folded, native state. nih.gov The increased molecular rigidity and stability conferred by glycosylation can facilitate proper folding and enhance the protein's resistance to environmental stresses. nih.gov

Folding Parameter Impact of D-Gluconoylation Mechanism References
Thermal Stability IncreasedDestabilization of the unfolded state. nih.gov
Folding Kinetics AcceleratedEntropic restriction of the unfolded state. nih.gov
Conformational Space RestrictedBulky glycan groups limit the possible conformations of the unfolded chain. nih.govnih.gov
Protein Rigidity IncreasedAddition of glycan structures enhances molecular rigidity. nih.gov

Functional Implications of Lysine Gluconoylation on Enzymatic Activity

The modification of lysine residues within or near the active site of an enzyme can have direct and significant consequences for its catalytic function.

Glycation, the general process to which gluconoylation belongs, has been shown to have an inhibitory effect on the catalytic activity of enzymes. researchgate.net For example, the glycation of alanine (B10760859) transaminase (ALT) with certain sugars can lead to its inactivation, particularly when lysine residues crucial for the enzyme's catalytic site are modified. researchgate.net Similarly, other post-translational modifications of lysine, such as acetylation, have been demonstrated to significantly inhibit the enzymatic activity of proteins like lactate (B86563) dehydrogenase A in Escherichia coli. nih.gov This inhibition occurs because the modification can block substrate access to the active site, alter the local chemical environment necessary for catalysis, or induce conformational changes that render the enzyme inactive.

The lysine residue possesses a positively charged amino group at the end of its side chain under physiological conditions, which plays a crucial role in protein structure and function. uniprot.org The process of D-gluconoylation involves the formation of an amide bond between the gluconoyl group and the lysine's amino group. This modification neutralizes the positive charge of the lysine residue. uniprot.org

The addition of the gluconoyl group, which is rich in hydroxyl groups, significantly increases the hydrophilicity of the modified region of the protein. A dramatic alteration in the protein's structure can result from the change in the charge state of lysine from +1 to a neutral state. researchgate.net This alteration in charge and increase in hydrophilicity can disrupt ionic interactions and hydrogen bonding networks, both within the protein and between the protein and other molecules. uniprot.orgresearchgate.net

Property Before Lysine Gluconoylation After Lysine Gluconoylation Consequence References
Charge Positive (+1)NeutralDisruption of ionic interactions. uniprot.orgresearchgate.net
Hydrophilicity Moderately hydrophilicHighly hydrophilicAltered solubility and interactions with aqueous environment. nih.gov

Influence on Protein-Ligand and Protein-Protein Interactions

The modification of lysine residues by D-gluconoylation can significantly influence a protein's ability to interact with its binding partners, including small molecule ligands and other proteins. The binding of a ligand, such as glucose, can stabilize a protein's structure. nih.gov

N-glycosylation is known to be able to fine-tune the interactions between proteins. researchgate.net The addition of bulky, charged, or hydrophilic groups to the protein surface can create steric hindrance or new interaction sites, thereby altering the specificity and affinity of protein-protein interactions. For example, changes in glycosylation patterns can modulate the binding affinity between haptoglobin and hemoglobin. researchgate.net Similarly, the modification of lysine residues through other processes like succinylation can lead to substantial changes in protein structure and protein-protein interactions. researchgate.net Given that D-gluconoylation also modifies lysine and alters its properties, it is expected to have a comparable impact on the intricate network of interactions that govern cellular processes.

Enzymatic Regulation and Metabolic Engineering Strategies for D Gluconoylation Control

Role of Phosphogluconolactonase (PGL) Activity in Preventing D-Gluconoylation

The key molecule implicated in protein gluconoylation is 6-phosphoglucono-δ-lactone (6-PGLac). researchgate.netnih.gov This compound is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), produced from the oxidation of glucose-6-phosphate. nih.govwikipedia.org As a potent electrophile, 6-PGLac can spontaneously react with free amino groups on proteins, leading to the formation of gluconoylated adducts. nih.govscite.ai

The enzyme 6-phosphogluconolactonase (PGL) plays a crucial protective role by catalyzing the hydrolysis of the unstable 6-PGLac into the stable compound 6-phosphogluconic acid. nih.govwikipedia.orgreactome.org This enzymatic conversion is the second step of the oxidative phase of the PPP. wikipedia.orgnih.gov By rapidly hydrolyzing 6-PGLac, PGL prevents its accumulation within the cell, thereby minimizing the chance for it to react non-enzymatically with proteins. wikipedia.org The absence or low activity of PGL can lead to an intracellular buildup of 6-PGLac, which is believed to be the primary cause of protein gluconoylation observed in certain production strains. nih.govresearchgate.net For instance, the commonly used E. coli expression host BL21(DE3) is known to have low endogenous PGL activity, which correlates with significant levels of gluconoylation on overexpressed recombinant proteins. nih.gov

A direct and effective metabolic engineering strategy to combat gluconoylation is the overexpression of a heterologous PGL enzyme in the production host. nih.govasm.org This approach has been successfully demonstrated in E. coli BL21(DE3), a strain that otherwise shows significant levels of product gluconoylation. nih.gov By introducing and co-expressing a pgl gene from an organism with high PGL activity, such as Pseudomonas aeruginosa, the intracellular PGL activity of the host is significantly boosted. researchgate.netnih.gov

This elevated PGL level efficiently reduces the intracellular pool of reactive 6-PGLac, which directly suppresses the formation of gluconoylated adducts on various heterologous proteins. nih.govnih.gov Studies have confirmed the successful suppression of gluconoylation for several different recombinant proteins, including a liver X receptor heterodimer (LXR/RXR), elongin C, and an 18-kDa polypeptide, by co-expressing the P. aeruginosa pgl gene in the E. coli BL21(DE3) host. researchgate.netnih.gov

Interestingly, the benefits of PGL overexpression extend beyond the reduction of protein modifications. In high-cell-density fed-batch cultures, the engineered E. coli strain co-expressing PGL demonstrated significant improvements in key fermentation performance indicators. The metabolic burden of replicating plasmids and expressing a foreign gene creates a high demand for nucleotide and amino acid precursors, as well as energy in the form of NADPH, which are supplied by the pentose phosphate pathway. nih.govnih.gov By enhancing the flux through the PPP via PGL overexpression, the engineered strain showed improved physiological characteristics. nih.gov

Table 1: Effect of PGL Overexpression on Fed-Batch Fermentation Performance of E. coli BL21(DE3)
StrainParameterImprovement
E. coli BL21(DE3) + PGLBiomass Yield~50% Increase nih.gov
Specific Productivity (18-kDa protein)~60% Increase nih.gov

Optimization of Microbial Culture Conditions to Minimize Gluconoylation

Beyond direct genetic manipulation, the formation of gluconoylated adducts can be influenced by the composition of the microbial culture medium. google.comnih.gov The choice between a chemically defined minimal medium and an undefined rich medium can have a significant impact on the extent of this undesirable modification. nih.gov

Research has shown that expressing recombinant proteins in a minimal medium, such as M9 medium, can lead to a higher degree of gluconoylation compared to expression in a complex rich medium like Luria-Bertani (LB). nih.gov One explanation for this observation is that M9 minimal medium is typically supplemented with a high concentration of glucose as the sole carbon source. nih.gov This high glucose level can lead to increased intracellular concentrations of glucose-6-phosphate and, subsequently, the reactive 6-phosphogluconolactone precursor, thereby promoting the modification. nih.gov

In contrast, rich media, which contain complex nitrogen sources like yeast extract and tryptone, provide a more diverse pool of nutrients. google.comnih.gov This may alter the metabolic flux in a way that prevents the accumulation of the reactive lactone, resulting in lower levels of gluconoylation. nih.gov A study comparing the expression of the chemokine CCL2 in E. coli demonstrated this effect clearly. nih.gov

Table 2: Influence of Culture Medium on Protein Gluconoylation
Culture MediumComposition TypeObserved Gluconoylation of CCL2
M9 MediumMinimal, Defined~45% nih.gov
LB MediumRich, Undefined~25% nih.gov

Therefore, for processes where gluconoylation is a concern, utilizing a rich culture medium for batch or fed-batch cultivation can be a straightforward strategy to help mitigate the formation of these adducts. google.com

Genetic Manipulation of Host Organisms to Alter Gluconoylation Pathways

The most targeted approach to control gluconoylation is through the deliberate genetic manipulation of the host organism's metabolic pathways. nih.gov The primary strategy involves engineering the pentose phosphate pathway to prevent the buildup of the reactive intermediate, 6-phosphogluconolactone. nih.govnih.gov

This is achieved by introducing or enhancing the genetic expression of the pgl gene, which encodes the enzyme phosphogluconolactonase. nih.govgoogle.com As previously noted, host strains like E. coli BL21(DE3) are deficient in PGL activity, making them susceptible to product gluconoylation. nih.govnih.gov The genetic manipulation consists of transforming the host strain with a plasmid carrying a functional pgl gene from a suitable source, effectively creating a recombinant strain with a restored and enhanced PGL function. nih.gov This method represents a general and powerful strategy for suppressing this non-enzymatic modification by directly addressing its metabolic origin through pathway engineering. nih.gov

Comparative Analysis with Other Lysine Post Translational Modifications and Related Adducts

Distinctions Between D-Gluconoylation and Ubiquitination/Sumoylation

D-gluconoylation is a non-enzymatic glycation event, a stark contrast to the highly regulated, enzyme-driven processes of ubiquitination and SUMOylation. researchgate.net This fundamental difference in mechanism underlies their distinct cellular roles and regulation.

D-gluconoylation arises from the spontaneous reaction of a reactive glucose derivative, gluconic acid δ-lactone, with the primary amino groups of lysine (B10760008) residues. nih.gov This process is not directed by a specific enzymatic machinery but is rather dependent on the local concentrations of the reactant and the chemical environment of the protein. nih.govnih.gov

In contrast, ubiquitination and SUMOylation are orderly, multi-step enzymatic cascades involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes. These enzymes ensure that ubiquitin and SUMO (Small Ubiquitin-like Modifier) proteins are attached to specific lysine residues on target proteins. researchgate.net While ubiquitination often tags proteins for degradation, SUMOylation is typically associated with modulating protein-protein interactions, subcellular localization, and transcriptional regulation, without directly marking the protein for degradation. researchgate.netnih.gov

The attachment in ubiquitination and SUMOylation is an isopeptide bond formed between the C-terminal glycine (B1666218) of the modifier protein and the ε-amino group of a lysine residue on the target protein. nih.gov D-gluconoylation, however, involves the formation of an amide bond between the gluconoyl group and either the α-amino (N2) or ε-amino (N6) group of lysine.

FeatureD-GluconoylationUbiquitination / SUMOylation
Mechanism Non-enzymatic, spontaneous chemical reaction. nih.govnih.govEnzyme-mediated cascade (E1, E2, E3 enzymes). researchgate.net
Specificity Low; depends on reactant concentration and amino acid accessibility. nih.govresearchgate.netHigh; determined by specific enzymes and recognition motifs. nih.gov
Modifier D-gluconoyl group (from gluconic acid δ-lactone). nih.govFull proteins (Ubiquitin or SUMO). researchgate.net
Bond Type Amide bond.Isopeptide bond. nih.gov
Primary Function Generally considered a form of protein damage or modification resulting from metabolic stress. nih.govHighly regulated cellular signaling, protein degradation, interaction modulation. researchgate.netnih.gov
Reversibility Generally considered irreversible under physiological conditions.Reversible; specific proteases (deubiquitinases/SENPs) remove the modification. nih.gov

Comparative Studies with Other Non-Enzymatic Glycation-Derived Lysine Adducts

N2,N6-Di-D-gluconoyl-L-lysine belongs to a broad class of advanced glycation end-products (AGEs) that result from non-enzymatic reactions between sugars and proteins. While glucose is a common glycating agent, other sugars and their derivatives can also form adducts with distinct chemical structures. nih.gov

Comparative studies distinguish gluconoyl-lysine from other well-known lysine adducts such as carboxymethyl-lysine (CML) and norpronyl-lysine. nih.govsc.edu The formation of these adducts depends on the specific glycating agent and the subsequent oxidative or non-oxidative rearrangements. For instance, CML and 3-(N'-lysino)-lactic acid (LL) can be formed from the oxidative degradation of Amadori products, which are early glycation adducts from glucose. sc.edu In contrast, gluconoylation stems from the lactone of gluconic acid, a direct oxidation product of glucose. nih.govnih.gov

AdductPrecursor(s)General Formation Pathway
This compound Gluconic acid δ-lactone (from glucose oxidation). nih.govnih.govDirect acylation of lysine amino groups by the lactone. nih.gov
Carboxymethyl-lysine (CML) Glucose, Fructose-3-phosphate. sc.eduOxidative cleavage of the Amadori product. sc.edu
3-(N'-lysino)-lactic acid (LL) Glucose. sc.eduOxidative cleavage of the Amadori product. sc.edu
Norpronyl-lysine Ribose, Ribose-5-phosphate. nih.govGlycoxidation reaction involving pentoses. nih.gov

Relationship to Lysine N6-Hydroxylation and Other Enzymatic Lysine Modifications

The modification of lysine residues is a critical aspect of protein regulation, but there is a clear demarcation between enzymatic and non-enzymatic processes. Lysine N6-hydroxylation is an enzymatic modification catalyzed by specific enzymes, such as L-lysine N6-hydroxylase. nih.gov This process involves the incorporation of an oxygen atom into the lysine side chain and is dependent on cofactors like FAD and NADPH. nih.gov

This enzymatic control ensures that hydroxylation occurs at specific lysine residues within a protein sequence, often to fulfill a precise biological function. frontiersin.org For example, the hydroxylation of specific lysines in the collagenous domain of adiponectin is a prerequisite for subsequent glycosylation, and these modifications are crucial for its insulin-sensitizing activity. nih.govresearchgate.net Similarly, lysine hydroxylation on histones can influence other post-translational modifications like acetylation and methylation, thereby playing a role in epigenetic regulation. frontiersin.org

In contrast, D-gluconoylation is a spontaneous chemical event devoid of such enzymatic specificity. nih.gov It represents a form of chemical modification that is not part of a programmed regulatory pathway but rather a consequence of the cellular chemical environment, particularly under conditions of high glucose and oxidative stress. nih.gov While enzymatic modifications like hydroxylation are tightly controlled and often reversible signaling events, non-enzymatic glycation is generally viewed as a cumulative and often detrimental modification that can alter protein structure and function.

Analysis of Different Gluconoyl-Lysine Isomers (e.g., N2- vs. N6- vs. This compound)

The lysine molecule possesses two primary amino groups that are susceptible to acylation by gluconic acid δ-lactone: the α-amino group (at the N2 position) and the ε-amino group of the side chain (at the N6 position). researchgate.net This creates the potential for three different isomers of gluconoyl-lysine:

N2-D-gluconoyl-L-lysine: Modification at the α-amino group.

N6-D-gluconoyl-L-lysine: Modification at the ε-amino group.

This compound: Modification at both amino groups.

The site of modification can be influenced by several factors. Gluconoylation is often highly selective for the N-termini of recombinant proteins, especially those expressed in E. coli using M9 minimal medium, which is rich in glucose. nih.gov The proximity of histidine residues in poly-His tags can enhance this N-terminal modification through general base catalysis. nih.gov

However, the ε-amino group of internal lysine residues is also a primary target for glycation in general. researchgate.netsc.edu The reactivity of a specific lysine's ε-amino group is influenced by its local environment, including the pKa and the presence of neighboring hydrophobic or acidic amino acid residues. researchgate.net The formation of the di-substituted adduct, this compound, would require conditions that favor the reaction at both the N-terminal and side-chain amino groups. This could occur in free lysine or at the N-terminal lysine residue of a peptide chain under conditions of high reactant concentration.

IsomerPosition of Gluconoyl Group(s)Common Context of Formation
N2-D-gluconoyl-L-lysine α-amino group (N-terminus of a peptide). sielc.comN-terminal modification of recombinant proteins, particularly with His-tags. nih.gov
N6-D-gluconoyl-L-lysine ε-amino group (side chain).Glycation of internal lysine residues within a protein sequence. researchgate.netsc.edu
This compound Both α- and ε-amino groups.Modification of a free lysine molecule or the N-terminal lysine of a protein.

Emerging Research Avenues and Future Directions

The study of N2,N6-Di-D-gluconoyl-L-lysine, a complex post-translational modification (PTM) arising from glycation, is an expanding field. As a non-enzymatic modification, its formation and biological consequences are of significant interest. Future research is poised to unravel its precise roles in protein function and pathology through advancements in analytical chemistry, computational biology, and high-throughput screening methodologies.

Q & A

Basic Research Questions

Q. What are the key identifiers and regulatory information for N2,N6-Di-D-gluconoyl-L-lysine?

  • Answer : The compound is registered under CAS No. 2188-18-3 and EC No. 218-580-0, with a registration date of May 31, 2017. These identifiers are critical for sourcing and regulatory compliance in cross-institutional studies. Researchers should verify purity (>98%) and batch-specific data (e.g., via Certificates of Analysis) when procuring the compound .

Q. How is this compound synthesized, and what are common impurities?

  • Answer : The synthesis typically involves gluconoylation of L-lysine using D-gluconic acid derivatives. Key impurities may include mono-gluconoylated lysine or unreacted starting materials. Analytical techniques like HPLC or LC-MS (with ion-pairing reagents for polar compounds) are recommended for purity assessment. Stability tests under varying pH and temperature conditions should accompany synthesis optimization .

Q. What are the stability considerations for this compound in aqueous solutions?

  • Answer : The compound’s ester bonds are prone to hydrolysis under alkaline conditions (pH > 8) or elevated temperatures (>40°C). Stability studies should include kinetic profiling via UV-Vis spectroscopy or NMR to monitor degradation products. Buffered solutions (pH 6–7) and storage at −20°C are advised for long-term preservation .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycosylation efficiency data during derivatization?

  • Answer : Discrepancies in glycosylation yields often arise from variability in reaction conditions (e.g., solvent polarity, catalyst activity). A factorial experimental design (e.g., varying temperature, molar ratios, and reaction time) coupled with multivariate analysis (e.g., PCA) can identify critical factors. Parallel validation using MALDI-TOF or ESI-MS ensures accurate quantification of derivatization efficiency .

Q. What advanced techniques are recommended for structural characterization of this compound and its derivatives?

  • Answer :

  • Linkage Analysis : Use methylation analysis followed by GC-MS to determine glycosidic bond positions .
  • Stereochemical Confirmation : Circular Dichroism (CD) or enzymatic digestion with specific glucosidases can confirm D-glucose configuration .
  • Dynamic Behavior : Molecular dynamics simulations (e.g., AMBER or GROMACS) can model interactions with biological targets, such as lectins or enzymes .

Q. How should researchers design experiments to assess the compound’s interaction with polysaccharides or proteins?

  • Answer :

  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity constants (KD) for protein interactions.
  • Competitive Assays : Fluorescence polarization assays using labeled ligands (e.g., FITC-conjugated lectins) can identify competitive inhibition .
  • In Silico Screening : Docking simulations (AutoDock Vina) predict binding modes to guide wet-lab validation .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Answer : Variations in bioactivity (e.g., immunomodulatory effects) may stem from differences in sample preparation (e.g., endotoxin levels) or cell culture conditions. Standardize protocols by:

  • Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assays.
  • Cell Line Authentication : STR profiling to ensure consistency.
  • Dose-Response Curves : IC50/EC50 determination under controlled oxygen and serum conditions .

Methodological Resources

  • Analytical Standards : Cross-validate chromatographic results with certified reference materials (e.g., USP-grade D-gluconic acid).
  • Data Reprodubility : Use Open Science Framework (OSF) to archive raw spectra, chromatograms, and simulation datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.